

# Genetic variants of HSD17B13 and their impact on liver disease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HSD17B13-IN-80-d3

Cat. No.: B15138779

Get Quote

An In-depth Technical Guide on the Genetic Variants of HSD17B13 and their Impact on Liver Disease

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein that has emerged as a significant factor in the pathogenesis of chronic liver diseases. While its precise physiological function is still under investigation, genetic studies have identified loss-of-function variants in the HSD17B13 gene that are robustly associated with a reduced risk of developing and progressing nonalcoholic fatty liver disease (NAFLD), alcohol-related liver disease (ALD), cirrhosis, and hepatocellular carcinoma (HCC). The most studied of these is the rs72613567:T>TA splice variant, which results in a truncated, enzymatically inactive protein. This protective effect has positioned HSD17B13 as a promising therapeutic target, with several RNA interference-based therapies currently in clinical development. This document provides a comprehensive overview of the genetic evidence, molecular mechanisms, experimental methodologies, and therapeutic landscape related to HSD17B13 variants.

# **HSD17B13: Protein, Localization, and Function**

HSD17B13 is a member of the  $17\beta$ -hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of



its family, HSD17B13 expression is highly restricted to the liver, specifically within hepatocytes. [2]

- Subcellular Localization: HSD17B13 is localized to the surface of intracellular lipid droplets (LDs), which are organelles central to lipid and energy homeostasis.[3][4][5] Its localization is driven by several N-terminal domains, including a hydrophobic domain and a PAT-like domain.[2][6]
- Enzymatic Activity: The protein exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[3][7] The loss-of-function variants lack this enzymatic capability.[3]
- Role in Lipid Metabolism: Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of LDs and promotes hepatic lipid accumulation.[3][4]
   Conversely, loss-of-function variants are associated with alterations in hepatic phospholipid metabolism.[2][8]

## **Key Genetic Variants and their Prevalence**

Several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene have been linked to liver disease. The most significant of these is a splice variant that leads to protein truncation and loss of function.

- rs72613567:T>TA: This is the most extensively studied variant. The insertion of an adenine
  (TA allele) disrupts an mRNA splice site, leading to a truncated and unstable protein with
  reduced or absent enzymatic activity.[9][10] The prevalence of this protective allele varies
  significantly across global populations, ranging from approximately 5% in individuals of
  African descent to 34% in East Asians.[3][9]
- Other Protective Variants: Other variants, such as rs6834314 (A>G) and rs9992651 (G>A), have also been associated with protective effects, including lower inflammation scores in patients with NAFLD.[7][11][12]

# Quantitative Impact of HSD17B13 Variants on Liver Disease



The presence of the rs72613567:TA allele confers significant protection against the entire spectrum of chronic liver disease, from initial onset to the most severe complications.

#### **Data Presentation**

The following tables summarize the quantitative data from large-scale genetic studies and meta-analyses.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Reduced Risk of Liver Disease



| Disease<br>Outcome                                | Population/Co<br>ntext               | Odds Ratio<br>(OR) per TA<br>Allele | 95%<br>Confidence<br>Interval (CI) | Reference(s) |
|---------------------------------------------------|--------------------------------------|-------------------------------------|------------------------------------|--------------|
| Alcoholic Liver<br>Disease                        | European<br>descent                  | 0.58<br>(Heterozygote<br>s)         | Not Specified                      | [13]         |
|                                                   | European<br>descent                  | 0.47<br>(Homozygotes)               | Not Specified                      | [13]         |
|                                                   | Chinese Han                          | 0.81                                | Not Specified                      | [13]         |
| Alcoholic<br>Cirrhosis                            | European<br>descent                  | 0.58<br>(Heterozygotes)             | Not Specified                      | [13]         |
|                                                   | European<br>descent                  | 0.27<br>(Homozygotes)               | Not Specified                      | [13]         |
| Nonalcoholic<br>Fatty Liver<br>Disease<br>(NAFLD) | Meta-analysis                        | 0.67                                | 0.52 - 0.86                        | [14]         |
|                                                   | European<br>descent<br>(Homozygotes) | 0.70                                | Not Specified                      | [7]          |
| Any Chronic<br>Liver Disease                      | Meta-analysis                        | 0.73                                | 0.61 - 0.87                        | [10]         |
| Cirrhosis (All<br>Causes)                         | Meta-analysis                        | 0.81                                | 0.76 - 0.88                        | [10]         |
|                                                   | Danish general population            | 0.85 (per allele)                   | 0.74 - 0.98                        | [3]          |
| Hepatocellular<br>Carcinoma<br>(HCC)              | Meta-analysis                        | 0.64                                | 0.53 - 0.77                        | [10]         |



| Disease<br>Outcome | Population/Co<br>ntext       | Odds Ratio<br>(OR) per TA<br>Allele | 95%<br>Confidence<br>Interval (CI) | Reference(s) |
|--------------------|------------------------------|-------------------------------------|------------------------------------|--------------|
|                    | vs. Chronic Liver<br>Disease | 0.77                                | 0.68 - 0.86                        | [14]         |

| | vs. Healthy Controls | 0.65 | 0.43 - 0.98 | [14] |

Table 2: Impact of HSD17B13 rs72613567:TA Variant on Histological Features of NAFLD

| Histological Feature | Finding                                               | Reference(s) |
|----------------------|-------------------------------------------------------|--------------|
| Steatosis            | Not significantly associated                          | [15]         |
| Inflammation         | Associated with reduced inflammation scores           | [3][7][10]   |
| Ballooning           | Associated with reduced ballooning                    | [3][7][10]   |
| Fibrosis             | Associated with reduced risk and severity of fibrosis | [3][7][10]   |

| NASH Progression | Associated with decreased risk of progression from simple steatosis to NASH |[3][10]>|

#### **Interaction with Other Genetic Factors**

The protective effect of the HSD17B13 variant is particularly noteworthy as it can mitigate the risk conferred by other genetic variants. The PNPLA3 p.I148M variant is a major risk factor for NAFLD and ALD. Studies have shown that the HSD17B13 rs72613567:TA allele attenuates the risk of liver injury and fibrosis associated with carrying the high-risk PNPLA3 allele.[3][15][16]

#### A Note on Advanced Cirrhosis



While the rs72613567:TA variant is protective against the development of cirrhosis, one study in patients with already established advanced chronic liver disease found a contradictory association, suggesting the variant might increase the risk of decompensation and mortality in this specific late-stage population.[17][18] This suggests the protective effect may be lost once advanced fibrosis is established.[18]

## **Molecular Mechanisms and Signaling Pathways**

The mechanism by which HSD17B13 loss-of-function protects the liver is an area of active research. Current evidence points towards roles in retinol metabolism, lipid homeostasis, and inflammation.

- Upstream Regulation:HSD17B13 expression is induced by the Liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[3] This creates a potential feedback loop where conditions promoting fat accumulation also increase the expression of HSD17B13.[3]
- Retinoid Signaling: Wild-type HSD17B13 converts retinol to retinaldehyde.[3] A loss of this
  function in variant carriers may alter retinoid signaling pathways, which are crucial for
  modulating the activity of hepatic stellate cells, the primary drivers of liver fibrosis.[3]
- Inflammatory Signaling: Recent studies suggest that HSD17B13 undergoes liquid-liquid phase separation (LLPS), which promotes the synthesis of Platelet-Activating Factor (PAF).
   [19] PAF, in turn, can activate STAT3 signaling to increase the production of fibrinogen, a protein that facilitates leukocyte adhesion and promotes liver inflammation.
   [19] The loss-of-function variant may disrupt this inflammatory cascade.

#### **Visualization of HSD17B13 Signaling**





Click to download full resolution via product page

Proposed signaling pathways involving HSD17B13 in hepatocytes.



## **Experimental Protocols and Methodologies**

Investigating the role of HSD17B13 variants involves a combination of genetic, molecular, and cellular techniques.

#### **Genotyping of HSD17B13 Variants**

A common and reliable method for determining the genotype of rs72613567 in patient cohorts.

- Objective: To identify individuals as wild-type (T/T), heterozygous (T/TA), or homozygous (TA/TA) for the rs72613567 variant.
- Method: TaqMan SNP Genotyping Assay using Real-Time PCR (qPCR).
- Protocol Outline:
  - DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).[20]
  - Assay Preparation: Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for rs72613567 (which includes primers and two allele-specific, dye-labeled probes), and the extracted genomic DNA.
  - Real-Time PCR: Run the reaction on a real-time PCR system (e.g., StepOnePlus).[20]
     The instrument monitors the fluorescence of the VIC- and FAM-labeled probes in real-time.
  - Allelic Discrimination: After the PCR run, the software generates an allelic discrimination plot, clustering samples based on the fluorescence signals to determine the genotype.

## **Analysis of HSD17B13 Cellular Localization**

This protocol confirms the association of HSD17B13 with lipid droplets.

- Objective: To visualize the subcellular localization of HSD17B13 protein.
- Method: Confocal Immunofluorescence Microscopy.
- Protocol Outline:



- Cell Culture and Transfection: Culture hepatocyte cell lines (e.g., Huh7, L02). Transfect
   cells with a plasmid encoding a tagged version of HSD17B13 (e.g., His-tag, GFP-tag).[9]
- $\circ$  Lipid Droplet Induction: Treat cells with oleic acid (e.g., 400  $\mu$ M for 24 hours) to induce the formation of lipid droplets.[9]
- Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
- Immunostaining:
  - Incubate with a primary antibody against the tag (e.g., anti-His) or against HSD17B13.
  - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, red).
  - Stain lipid droplets with a specific dye like BODIPY 493/503 (green).
  - Counterstain nuclei with DAPI (blue).
- Imaging: Acquire images using a confocal microscope, then merge the channels to observe co-localization of the HSD17B13 protein signal with the lipid droplet stain.

# In Vivo Functional Studies using ASOs

Antisense oligonucleotides (ASOs) are used to knock down gene expression in animal models to study function and therapeutic potential.

- Objective: To assess the effect of reducing HSD17B13 expression on liver pathology in a disease model.
- Method: ASO administration in a mouse model of NASH/fibrosis.
- Protocol Outline:
  - Disease Induction: Induce a NASH-like phenotype in mice (e.g., C57BL/6) using a specialized diet, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), for several weeks.[21]



- ASO Administration: Administer a sequence-specific Hsd17b13 ASO or a control ASO to the mice, typically via subcutaneous or intraperitoneal injections.
- Endpoint Analysis: After the treatment period, sacrifice the animals and collect liver tissue and serum.
- Assessments:
  - Gene Expression: Measure Hsd17b13 mRNA levels in the liver via qRT-PCR to confirm knockdown.[21]
  - Liver Injury: Measure serum levels of ALT and AST.
  - Histology: Perform H&E staining to assess steatosis and inflammation, and Sirius Red staining to quantify fibrosis.
  - Gene Expression Profiling: Analyze the expression of key inflammatory and fibrotic genes (e.g., Tnf-α, Col1a1, Timp1) via qRT-PCR.[21]

# **Experimental Workflow Visualization**





Click to download full resolution via product page

Typical experimental workflow for HSD17B13 research.



## **Therapeutic Implications and Drug Development**

The strong genetic evidence that loss of HSD17B13 function is protective makes its protein product an ideal therapeutic target. The strategy is straightforward: inhibiting the activity or reducing the expression of HSD17B13 in the liver should mimic the protective effect of the rs72613567:TA variant.

This has led to the development of RNA interference (RNAi) therapeutics, which can specifically silence the HSD17B13 gene.

- RNAi Therapeutics: These drugs (e.g., small-interfering RNAs or siRNAs) are designed to target and degrade HSD17B13 mRNA, thereby preventing the production of the protein.
   They are often conjugated to N-acetylgalactosamine (GalNAc), which targets them specifically to hepatocytes.
- Clinical Trials: Several companies have advanced HSD17B13-targeting RNAi drugs into clinical trials for NAFLD and NASH.[13]
  - Rapirosiran (ALN-HSD): A phase 1 trial demonstrated that this agent was well-tolerated and resulted in a robust, dose-dependent reduction in liver HSD17B13 mRNA (up to 78% reduction).[22]
  - ARO-HSD: Another RNAi therapeutic that showed significant downregulation of HSD17B13 mRNA and protein, along with reductions in serum ALT and AST levels in a Phase 1 trial.[13]
  - Other trials are ongoing to assess the efficacy of these agents in improving liver histology in patients with NASH with fibrosis.[23][24]

# Logic of HSD17B13 as a Therapeutic Target





Click to download full resolution via product page

Logical framework for targeting HSD17B13 for liver disease.

#### **Conclusion and Future Directions**

The discovery of the protective role of HSD17B13 loss-of-function variants represents a major advancement in the genetics of chronic liver disease. It has provided a clear, genetically



validated therapeutic target. While the precise mechanisms are still being fully elucidated, the link between the rs72613567:TA variant and protection from liver disease progression is firmly established across multiple etiologies and large, diverse populations.

#### Future research should focus on:

- Detailed Mechanistic Studies: Fully clarifying the downstream consequences of HSD17B13's retinol dehydrogenase activity and its role in lipid droplet dynamics and inflammatory signaling.
- Long-term Clinical Efficacy: Results from ongoing Phase 2 and 3 clinical trials will be critical
  to confirm if therapeutic silencing of HSD17B13 can safely halt or reverse the progression of
  NASH and fibrosis.
- Biomarker Development: Identifying non-invasive biomarkers that can predict which patients are most likely to benefit from HSD17B13-targeted therapies.

In conclusion, HSD17B13 stands as a prime example of how human genetics can illuminate disease biology and pave the way for novel therapeutic strategies for highly prevalent and serious conditions like chronic liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. researchgate.net [researchgate.net]

#### Foundational & Exploratory





- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
- 11. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 14. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. news-medical.net [news-medical.net]
- 17. Impact of a Loss-of-Function Variant in HSD17B13 on Hepatic Decompensation and Mortality in Cirrhotic Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of a Loss-of-Function Variant in HSD17B13 on Hepatic Decompensation and Mortality in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HSD17B13 liquid—liquid phase separation promotes leukocyte adhesion in chronic liver inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of HSD17B13 rs72613567 genotype on hepatic decompensation and mortality in patients with portal hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 24. clinicalresearch.com [clinicalresearch.com]



To cite this document: BenchChem. [Genetic variants of HSD17B13 and their impact on liver disease]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15138779#genetic-variants-of-hsd17b13-and-their-impact-on-liver-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com